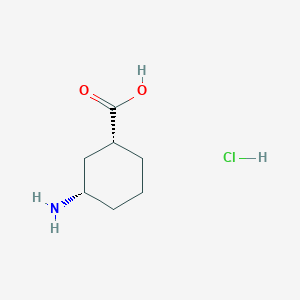

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

Overview

Description

The compound "(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride" is a chiral amino acid derivative that is of interest in the field of organic synthesis and drug discovery. It is related to other cyclohexane-based amino acids that have been synthesized and studied for their potential applications in medicinal chemistry and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of related cyclohexane-based amino acids has been approached through various methods. For instance, the synthesis of a functionalized cyclohexene skeleton, which is a key intermediate for GS4104, was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions . Another study describes an improved synthesis of a tert-butoxycarbonyl-protected version of the (1R,3S)-3-aminocyclohexanecarboxylic acid starting from 3-aminobenzoic acid, using milder and more selective conditions, and employing both classical salt resolution and enzymatic methods for high selectivity .

Molecular Structure Analysis

The molecular structure of cyclohexane-based amino acids is characterized by the presence of multiple chiral centers, which are crucial for their biological activity and their utility in asymmetric synthesis. The absolute configurations of key intermediates in the synthesis of these compounds are often confirmed using two-dimensional NMR studies, which is essential for ensuring the correct stereochemistry is achieved .

Chemical Reactions Analysis

Cyclohexane-based amino acids, including "(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride," can undergo various chemical reactions due to the presence of both amino and carboxylic acid functional groups. These reactions include esterification, amide formation, and incorporation into larger peptide chains. The reactivity of these compounds can be further modified by the introduction of protecting groups, such as the tert-butoxycarbonyl group, which can be selectively removed under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-based amino acids are influenced by their chiral centers and functional groups. These properties include solubility, acidity, lipophilicity, and conformational stability. For example, the introduction of fluorine atoms into the cyclohexane ring, as in the case of 1-amino-4,4-difluorocyclohexanecarboxylic acid, can significantly affect these properties, potentially leading to applications in drug discovery . The specific properties of "(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride" would likely be similar, with the hydrochloride salt form affecting its solubility and stability.

Scientific Research Applications

Biocatalytic Asymmetric Synthesis

The compound's significance extends to the field of drug research and development. Zhu et al. (2018) explored its role in the asymmetric synthesis of vinyl-ACCA, a key intermediate in developing hepatitis C virus protease inhibitors. They highlighted the use of Sphingomonas aquatilis as a biocatalyst, showcasing the potential of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride in facilitating enantioselective synthesis, a crucial step in producing high-purity pharmaceutical compounds (Zhu, Shi, Zhang, & Zheng, 2018).

Peptide Structural Characterization

In addition, this compound plays a significant role in peptide chemistry. Choi et al. (2013) focused on its conformational behavior in oligomers, contributing to understanding peptide structure and function. The study emphasizes its role in shaping the conformational landscape of peptides, which is crucial for understanding protein folding and designing peptide-based therapeutics (Choi, Ivancic, Guzei, & Gellman, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as aminocyclohexane carboxylic acids, can interact with various biological targets .

Mode of Action

For instance, cis 3-aminocyclohexane carboxylic acid, a conformationally-restricted analogue of GABA, has been reported to competitively inhibit GABA transport in slices of cerebral cortex .

Biochemical Pathways

Similar compounds have been found to interact with the gaba transport process, which plays a crucial role in the regulation of inhibitory synaptic transmission .

Pharmacokinetics

The compound has a log P value of 1.16, indicating moderate lipophilicity .

Result of Action

Similar compounds have been found to inhibit the gaba transport process, which could potentially alter neuronal activity .

properties

IUPAC Name |

(1R,3S)-3-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUHXQPJYJANEO-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |

CAS RN |

118785-96-9 | |

| Record name | Cyclohexanecarboxylic acid, 3-amino-, hydrochloride, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118785-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)

![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2507937.png)

![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)